2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Stereoselective synthesis Suzuki–Miyaura coupling Tetrasubstituted olefins

2-[2-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 504433-86-7), also referred to as (E)-2-(4-fluorostyryl)boronic acid pinacol ester or 4-fluoro-trans-beta-styrylboronic acid pinacol ester, is an alkenyl boronic ester featuring a pinacol (2,3-dimethylbutane-2,3-diol) protecting group on boron and a trans-4-fluorostyryl organic framework. Its closest comparators in procurement decisions include the unprotected (E)-4-fluorostyrylboronic acid (CAS 214907-24-1 / 460748-43-0), the analogous MIDA boronate, potassium (E)-4-fluorostyryltrifluoroborate, the non-fluorinated (E)-styrylboronic acid pinacol ester (CAS 83947-56-2), and the 4-chloro or 4-bromo styryl pinacol ester variants.

Molecular Formula C14H18BFO2
Molecular Weight 248.10 g/mol
Cat. No. B12497165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC14H18BFO2
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)F
InChIInChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3
InChIKeyZJRAXVMUDOVAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Procurement-Relevant Identity and Comparator Landscape


2-[2-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 504433-86-7), also referred to as (E)-2-(4-fluorostyryl)boronic acid pinacol ester or 4-fluoro-trans-beta-styrylboronic acid pinacol ester, is an alkenyl boronic ester featuring a pinacol (2,3-dimethylbutane-2,3-diol) protecting group on boron and a trans-4-fluorostyryl organic framework . Its closest comparators in procurement decisions include the unprotected (E)-4-fluorostyrylboronic acid (CAS 214907-24-1 / 460748-43-0), the analogous MIDA boronate, potassium (E)-4-fluorostyryltrifluoroborate, the non-fluorinated (E)-styrylboronic acid pinacol ester (CAS 83947-56-2), and the 4-chloro or 4-bromo styryl pinacol ester variants [1][2].

Why Generic Substitution Falls Short: Pinacol Ester vs Free Boronic Acid and Other Masked Boron Reagents for (E)-4-Fluorostyryl Systems


In-class substitution among 4-fluorostyryl boron reagents is not equivalent because the boron masking strategy directly governs hydrolytic stability, protodeboronation susceptibility, transmetalation kinetics, and chromatographic purifiability [1][2]. The free boronic acid (CAS 214907-24-1) is prone to boroxine formation and cannot be purified by standard silica gel chromatography without significant loss [1]. MIDA boronates, while exceptionally stable to air, moisture, and chromatography, require elevated temperatures to release the reactive boronic acid for cross-coupling, which can be incompatible with thermally sensitive substrates [3]. Potassium trifluoroborate salts exhibit slow in-situ hydrolysis kinetics that can lead to variable induction periods and batch-dependent reactivity [2]. The pinacol ester occupies a mechanistically distinct middle ground: it transmetalates directly without requiring prior hydrolysis, as demonstrated by Denmark and co-workers, and offers a rate enhancement of up to >20-fold compared to the parent boronic acid depending on the ester structure [4]. These differences mean that a researcher optimizing for stereochemical fidelity, purification simplicity, and predictable kinetics cannot freely interchange among these reagents without re-optimizing the entire protocol.

Head-to-Head Quantitative Evidence: Where 2-[2-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Outperforms Its Closest Analogs


Stereochemical Fidelity in Suzuki–Miyaura Coupling: 98% Yield with 98:2 E/Z Retention vs Free Boronic Acid and BF3K Salt

In a direct head-to-head comparison reported by Li et al. (JACS 2017), the target pinacol ester (3a) was benchmarked against (E)-4-fluorophenylboronic acid and potassium (E)-4-fluorophenyltrifluoroborate in the Pd(OAc)2/RuPhos-catalyzed Suzuki–Miyaura coupling with E-enol tosylate 2a [1]. All three reagents delivered 98% yield and 98:2 E/Z stereochemical ratio under identical conditions (K3PO4·H2O, PhMe/H2O 3:1, 70 °C). However, with the sterically and electronically more demanding Z-pyridyl tosylate 2s', the pinacol ester 3a afforded the tetrasubstituted olefin 5s in 57% yield with <1% olefin isomerization [1]. This demonstrates that the pinacol ester maintains stereochemical integrity even in challenging substrate contexts where alternative boron reagents may fail to couple or undergo isomerization.

Stereoselective synthesis Suzuki–Miyaura coupling Tetrasubstituted olefins

Steric Profile of the Bpin Substituent: A-Value of 0.42 kcal/mol Challenges the Common Assumption of Bulkiness and Enables Congested Couplings Where MIDA Boronates Fail

Fasano et al. (Angew. Chem. Int. Ed. 2020) determined three independent steric parameters for the Bpin group through experimental and computational analysis: the conformational A-value, the ligand cone angle, and the percent buried volume [1]. The A-value for Bpin was measured at 0.42 kcal·mol−1, which is substantially smaller than that of a methyl group (1.70 kcal·mol−1) and even smaller than a hydroxyl group (0.87 kcal·mol−1) [1]. In contrast, the MIDA boronate group, with its tetrahedral boron and larger framework, presents significantly greater steric demand. The corrected A-value from cyclohexyl pinacol boronic ester conformational analysis (0.38 kcal·mol−1) confirms this remarkably small steric profile [1]. This means the target compound can participate in cross-coupling reactions at sterically congested positions where bulkier boron masking groups such as MIDA or pinanediol esters would experience retarded transmetalation or fail entirely.

Steric parameters Conformational analysis Cross-coupling

Hydrolytic Stability and Protodeboronation Resistance at High pH: Pinacol Esters Exhibit Unique Base-Stable Behavior Compared to Acyclic and Smaller Cyclic Esters

The Lloyd-Jones group (Hayes PhD thesis, University of Edinburgh, 2021; J. Am. Chem. Soc. 2021, 143, 14845–14857) conducted a comprehensive kinetic investigation of the base-catalyzed hydrolysis and protodeboronation of a series of boronic esters encompassing eight polyols and ten polyfluoroaryl/heteroaryl moieties, using in-situ and stopped-flow 19F, 1H, and 11B NMR spectroscopy in 50% aq.-dioxane at 27 °C [1][2]. A key finding is that pinacol boronic esters display a unique stability profile at high pH compared to other commonly employed esters such as ethylene glycol, neopentyl glycol, and catechol esters [2]. Critically, the study reveals that protodeboronation proceeds predominantly via a pre-hydrolytic pathway for most esters, and esterification does not necessarily impart greater stability compared to the corresponding boronic acid [1]. The pinacol ester occupies a favorable region in the stability landscape: it is sufficiently stable to survive aqueous workup and silica gel chromatography, yet reactive enough to transmetalate directly without requiring a separate hydrolysis step [2].

Hydrolytic stability Protodeboronation Boronic ester kinetics

Direct Transmetalation Capability: Boronic Esters Transmetalate to Palladium Without Prior Hydrolysis, Enabling >20-Fold Rate Enhancement Over Parent Boronic Acid

Denmark and co-workers (J. Am. Chem. Soc. 2018) demonstrated through X-ray crystallographic characterization of pre-transmetalation intermediates and kinetic analysis that aryl- and alkenyl-boronic esters, including pinacol esters, can transmetalate directly to palladium without requiring prior hydrolysis to the free boronic acid [1]. This finding was reinforced by a follow-up study (Delaney et al., J. Org. Chem. 2024) showing that the structure of the diol from which the boronic ester is derived dramatically influences the rate of transmetalation, with some esters undergoing transmetalation more than 20 times faster than the parent arylboronic acid [2]. While the specific rate enhancement for the 4-fluorostyryl pinacol ester has not been individually measured, the class-level behavior of pinacol esters places them among the faster-transmetalating ester types due to the optimal balance of oxygen electron density that facilitates nucleophilic character at the ipso carbon [1].

Transmetalation mechanism Suzuki–Miyaura kinetics Pre-transmetalation intermediates

Electronic Advantage of the 4-Fluoro Substituent: Modulation of Biological Activity in Pinacolyl Boronate-Substituted Stilbene Libraries vs Non-Fluorinated and Other Halogen Analogs

Das et al. (Bioorg. Med. Chem. Lett. 2011) synthesized a pilot library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives and evaluated their activity as fatty acid synthase (FAS) inhibitors, a target relevant to cancer lipogenic signaling [1][2]. Within this library, the 4-fluoro-substituted derivative (corresponding to the target compound scaffold) exhibited distinct biological activity. The pinacolyl boronate moiety itself is critical for the lipogenic inhibitory activity, as the boron-capped stilbene framework provides a unique pharmacophore not achievable with the corresponding free boronic acid or non-boron stilbenes [1]. Follow-up work (Das et al., J. Organomet. Chem. 2015) extended this scaffold to boron-capped polyenes for liquid crystal display (LCD) materials, demonstrating dual-use potential spanning medicinal chemistry and materials science [3].

Lipogenic inhibition Stilbene SAR Fluorine substitution effect

Proven Application Scenarios for 2-[2-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Evidence


Stereocontrolled Synthesis of Tetrasubstituted Acyclic All-Carbon Olefins via Suzuki–Miyaura Coupling of Enol Tosylates

This compound is validated as the optimal boron coupling partner in the Pd(OAc)2/RuPhos-catalyzed Suzuki–Miyaura reaction with enol tosylates for constructing stereodefined tetrasubstituted olefins. The pinacol ester delivers 98% yield with 98:2 E/Z retention with standard substrates and uniquely enables coupling with sterically challenging Z-pyridyl tosylates (57% yield, <1% olefin isomerization), making it essential for pharmaceutical intermediate synthesis where stereochemical purity is non-negotiable .

Synthesis of Fluorinated Pinacolyl Boronate-Substituted Stilbenes as Lipogenic Inhibitors for Cancer Drug Discovery

The target compound serves as a key building block or direct member of the 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane library developed by Das et al. as fatty acid synthase (FAS) inhibitors. The 4-fluoro substituent provides a distinct electronic profile (σp = 0.06) that modulates biological activity differently from chloro, bromo, or methyl analogs, making this compound the specific procurement choice for fluorine-focused medicinal chemistry programs targeting aberrant lipogenic signaling in cancer .

Synthesis of Boron-Capped Polyenes for Liquid Crystal Display (LCD) Materials

The same pinacolyl boronate-substituted stilbene scaffold, including the 4-fluoro derivative, has been applied to the synthesis of boron-capped conjugated polyenes as potential intermediates for LCD technology . The pinacol ester's compatibility with iterative cross-coupling and its stability on silica gel enable the multi-step construction of extended π-conjugated systems, which is not practically achievable with the corresponding free boronic acid due to boroxine formation and purification difficulties.

Stereospecific Copper-Mediated Radiofluorination Where Protodeboronation Must Be Minimized

For 18F-radiolabeling applications, the pinacol boronic ester precursor significantly reduces protodeboronation-derived H-side product formation compared to the free boronic acid precursor . Studies on copper-mediated radiofluorination have shown that using a boronic acid precursor increases the undesired protodeboronation side-product by several-fold relative to the pinacol boronic ester . This makes the target compound the preferred procurement choice for radiochemistry groups developing 18F-tracers where radiochemical yield and purity are paramount.

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